molecular formula C8H11N3O2 B1432781 Methyl 4-(dimethylamino)pyrimidine-2-carboxylate CAS No. 500160-48-5

Methyl 4-(dimethylamino)pyrimidine-2-carboxylate

Cat. No.: B1432781
CAS No.: 500160-48-5
M. Wt: 181.19 g/mol
InChI Key: MJQSKSQHCXDQJF-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a dimethylamino group at the 4-position and a carboxylate ester group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(dimethylamino)pyrimidine-2-carboxylate typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the methyl ester derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Methyl 4-(dimethylamino)pyrimidine-2-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(dimethylamino)pyrimidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-aminopyrimidine-2-carboxylate: Lacks the dimethyl substitution on the amino group, which can affect its reactivity and biological activity.

    Methyl 4-(diethylamino)pyrimidine-2-carboxylate: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

    Methyl 4-(dimethylamino)pyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different chemical and biological properties.

Uniqueness: Methyl 4-(dimethylamino)pyrimidine-2-carboxylate is unique due to the presence of both the dimethylamino group and the pyrimidine ring, which confer specific reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(dimethylamino)pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-11(2)6-4-5-9-7(10-6)8(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQSKSQHCXDQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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